molecular formula C14H22N2O2S B2547475 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide CAS No. 682733-74-0

4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide

Cat. No.: B2547475
CAS No.: 682733-74-0
M. Wt: 282.4
InChI Key: PQSPRJCWUCYYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure of this molecule incorporates a benzenesulfonamide group, a scaffold known to be a privileged structure in pharmaceutical development . Benzenesulfonamide derivatives are frequently investigated for their ability to interact with enzymes and receptors, serving as key pharmacophores in the design of enzyme inhibitors . The integration of the pyrrolidine moiety, a saturated nitrogen heterocycle, further enhances the compound's potential as a building block for exploring three-dimensional chemical space and modulating physicochemical properties. Researchers utilize this compound primarily as a synthetic intermediate for the development of more complex molecules. Its structural features make it a valuable candidate for probing biological mechanisms and structure-activity relationships (SAR), particularly in the design of ligands for various biological targets. Studies on analogous compounds suggest potential research applications in screening campaigns for novel therapeutic agents . This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary use.

Properties

IUPAC Name

4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-13-5-7-14(8-6-13)19(17,18)15-9-4-12-16-10-2-3-11-16/h5-8,15H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSPRJCWUCYYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-pyrrolidin-1-ylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide and related compounds:

Compound Name Core Structure Key Substituents Functional Groups Impacting Bioactivity Evidence Source
This compound Benzenesulfonamide 4-Methylphenyl, 3-pyrrolidinylpropyl Pyrrolidine (H-bonding, rigidity) N/A
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Benzenesulfonamide + quinoline Methoxy, quinoline, styryl Quinoline (aromatic interactions), methoxy (electron donation)
4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (3u) Benzenesulfonamide Indolylpropyl, 4-methylphenyl Indole (π-π stacking, enzyme inhibition)
4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g) Benzenesulfonamide Cyclopentenylidene, methoxy Enone (conjugation, reactivity)
4-Methyl-N-(2-oxopropyl)benzenesulfonamide (12a) Benzenesulfonamide 2-Oxopropyl, 4-methylphenyl Ketone (H-bond acceptor, metabolic stability)

Key Observations:

  • Pyrrolidinyl vs.
  • Methoxy vs. Methyl Substituents : Methoxy groups (as in IIIa) enhance electron density on the aromatic ring, possibly improving solubility but reducing metabolic stability compared to the 4-methyl group in the target compound .
  • Ketone vs. Amine Functionality : The ketone in 12a introduces a strong H-bond acceptor, which could improve target engagement but may also increase susceptibility to reduction reactions compared to the tertiary amine in the pyrrolidine derivative .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyrrolidine group may improve aqueous solubility relative to indolyl or cyclopentenylidene derivatives due to its polar amine .
  • Metabolic Stability : Tertiary amines (e.g., pyrrolidine) are generally more resistant to oxidative metabolism than ketones or primary amines .
  • Bioactivity: Indole-containing sulfonamides (e.g., 3u) exhibit notable enzyme inhibitory activity, suggesting that the target compound’s pyrrolidine group could similarly modulate interactions with biological targets .

Biological Activity

4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzenesulfonamide group and a pyrrolidine moiety, contributing to its diverse biological interactions and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₂N₂O₂S
  • Molecular Weight : Approximately 294.40 g/mol
  • CAS Number : 122081-15-6

The biological activity of this compound primarily involves its ability to inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition disrupts critical biochemical pathways, particularly in bacterial growth and tumor cell proliferation.

  • Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, essential for folic acid synthesis, thereby exhibiting antibacterial properties.
  • Antitumor Activity : Recent studies indicate that this compound can induce ferroptosis in tumor cells, a form of regulated cell death associated with lipid peroxidation. It affects the expression of key proteins involved in the oxidative stress response, such as SLC7A11/XCT and GPX4 .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Effects : Exhibits potential as an antibacterial agent due to its sulfonamide structure.
  • Antitumor Effects : Demonstrates significant inhibition of tumor cell proliferation and migration, with mechanisms involving oxidative stress pathways .
  • Neuroactive Properties : The pyrrolidine ring may confer neuroactive effects, although specific data on this aspect remains limited.

Case Study 1: Antitumor Efficacy

A study conducted at Guangdong Medical University evaluated the effects of this compound on various tumor cell lines. The findings indicated:

  • Inhibition of Cell Proliferation : MTT assays showed a significant reduction in viable cells post-treatment.
  • Induction of Ferroptosis : Increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) were observed, indicating oxidative stress-induced cell death.
  • Western Blot Analysis : Downregulation of NRF2 and GPX4 was noted, suggesting a targeted mechanism involving the KEAP1-NRF2-GPX4 axis .

Case Study 2: Antibacterial Activity

Research highlighted the compound's effectiveness against various bacterial strains. The mechanism was linked to its structural similarity to PABA:

  • Inhibition of Folic Acid Synthesis : The compound effectively inhibited bacterial growth in vitro, demonstrating potential for therapeutic applications against infections.

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureContains a pyrrolidine moietyAntimicrobial, Antitumor
N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamideStructureEnhanced lipophilicity due to trifluoromethoxy groupSimilar antimicrobial action
4-MethylbenzenesulfonamideStructureSimpler structure lacking pyrrolidinePrimarily antibacterial

Q & A

Basic: What are the standard synthetic routes for 4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Begin with the preparation of the benzenesulfonamide backbone via sulfonation of 4-methylbenzene derivatives.

Amine Coupling : React the sulfonated intermediate with 3-pyrrolidin-1-ylpropylamine under nucleophilic substitution conditions. Catalysts like triethylamine or DMAP in anhydrous dichloromethane (DCM) are often used to enhance reactivity .

Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product. Purity is validated via HPLC (>95%) and 1H^1H/13C^{13}C NMR .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H^1H and 13C^{13}C NMR : To confirm proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbon connectivity. Aromatic protons in the benzenesulfonamide moiety typically appear at δ 7.3–7.8 ppm .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H+^+] peak at m/z ~337).
  • HPLC : For purity assessment using a C18 column with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:
Use factorial design of experiments (DoE) to systematically vary parameters:

  • Variables : Temperature (40–80°C), solvent polarity (DCM vs. THF), catalyst concentration (0.1–1.0 eq.).
  • Response Metrics : Yield (%), purity (HPLC area %).
  • Statistical Analysis : Apply ANOVA to identify significant factors. For example, higher temperatures (>60°C) may reduce side reactions like pyrrolidine ring oxidation .
  • Validation : Cross-check optimized conditions with quantum chemical calculations (e.g., DFT for transition-state energies) to rationalize mechanistic pathways .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Address discrepancies using:

Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .

Dose-Response Curves : Ensure consistent EC50_{50} values across multiple replicates. Outliers may indicate batch variability in compound purity.

Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to purported targets like carbonic anhydrase isoforms. Mismatches between in silico and experimental data suggest assay interference (e.g., aggregation) .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?

Methodological Answer:

Analog Synthesis : Introduce substituents at the 4-methyl position (e.g., halogens, methoxy groups) and compare activity.

Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., sulfonamide S=O groups) .

3D-QSAR Models : Generate CoMFA/CoMSIA models to correlate steric/electrostatic fields with IC50_{50} values. For example, bulky pyrrolidine substituents may enhance membrane permeability .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group.
  • Solvent : Dissolve in anhydrous DMSO for long-term storage; confirm stability via monthly HPLC checks .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Virtual Screening : Use ZINC15 or PubChem databases to identify structural analogs. Filter by Lipinski’s rules and synthetic feasibility.

MD Simulations : Run 100-ns simulations in GROMACS to assess target binding stability (e.g., RMSD < 2.0 Å for kinase inhibitors).

ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Advanced: How to troubleshoot low reproducibility in biological assays?

Methodological Answer:

Compound Integrity : Re-analyze via LC-MS to confirm no degradation (e.g., sulfonamide hydrolysis to sulfonic acid).

Assay Conditions : Standardize cell passage numbers, serum batches, and incubation times.

Positive Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Basic: What are the safety protocols for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood for weighing and synthesis steps.
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How to resolve conflicting crystallographic data on sulfonamide conformations?

Methodological Answer:

High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve torsional angles (e.g., C–S–N–C dihedral).

DFT Refinement : Optimize crystal structures using Gaussian09 to compare experimental vs. theoretical bond lengths (deviation < 0.02 Å indicates reliability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.